molecular formula C26H19N3O4 B11367725 N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11367725
M. Wt: 437.4 g/mol
InChI Key: GDUOHTZJHYXQKH-UHFFFAOYSA-N
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Description

N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran and oxazole rings, followed by the introduction of the carbamoyl and carboxamide groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Various substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: Due to its unique structure, it could be investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide include other benzofuran and oxazole derivatives, as well as compounds with carbamoyl and carboxamide groups. Examples include:

Uniqueness

What sets this compound apart is its combination of multiple functional groups within a single molecule, which can lead to unique chemical and biological properties

Properties

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H19N3O4/c1-16-8-7-11-18(14-16)27-26(31)24-23(19-12-5-6-13-21(19)32-24)28-25(30)20-15-22(33-29-20)17-9-3-2-4-10-17/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

GDUOHTZJHYXQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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